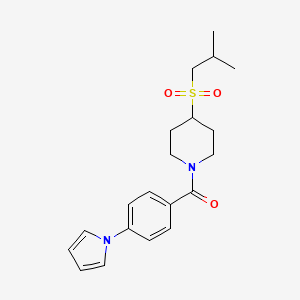

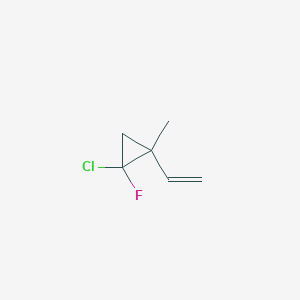

![molecular formula C16H19N3O2 B2896469 4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-86-8](/img/structure/B2896469.png)

4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to a class of compounds known as pyrrolopyrimidines . Pyrrolopyrimidines are nitrogen-containing heterocycles that are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolopyrimidines are typically synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of pyrrolopyrimidines is characterized by a five-membered pyrrolidine ring and a six-membered pyrimidine ring . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions of pyrrolopyrimidines can vary widely depending on the specific substituents present on the molecule. In general, these compounds can undergo a variety of reactions including condensation, cyclization, and functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidines can be influenced by the specific substituents present on the molecule. For example, the lipophilicity of the compound can affect its ability to diffuse into cells .Scientific Research Applications

Oncology Research

This compound has shown promise in oncology research due to its potential to inhibit certain enzymes involved in cancer cell proliferation. Pyridopyrimidine derivatives, similar in structure to the compound , have been studied for their therapeutic potential against various cancers . They can act as kinase inhibitors, targeting specific pathways that are overactive in cancer cells.

Neurological Disorders

The pyridopyrimidine moiety is present in drugs that have been approved for neurological conditions. The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of new therapies for neurological disorders, including Alzheimer’s disease and Parkinson’s disease .

Antimicrobial Activity

Compounds with the pyridopyrimidine structure have been explored for their antimicrobial properties. They can serve as the basis for developing new antibiotics that target resistant strains of bacteria, offering a new avenue in the fight against bacterial infections .

Rheumatoid Arthritis

The anti-inflammatory properties of pyridopyrimidine derivatives make them suitable for research into treatments for autoimmune diseases like rheumatoid arthritis. For example, dilmapimod, a compound with a similar structure, has shown potential activity against rheumatoid arthritis .

Cardiovascular Diseases

Research into cardiovascular diseases has benefited from pyridopyrimidine derivatives due to their effect on smooth muscle cells and potential to influence blood pressure regulation. These compounds could lead to new treatments for hypertension and other cardiovascular conditions .

Diabetes Mellitus

The compound’s potential to modulate insulin signaling pathways makes it a subject of interest in diabetes research. By influencing the way the body responds to insulin, it could help in developing new treatments for type 2 diabetes .

Mechanism of Action

Target of Action

The primary target of this compound is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine, the building blocks of RNA and DNA .

Mode of Action

The compound inhibits DHFR with high affinity . By inhibiting DHFR, the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition disrupts the synthesis of RNA and DNA, leading to cell death .

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway . This pathway is crucial for the synthesis of pyrimidine and purine, which are essential for the production of RNA and DNA . By inhibiting DHFR, the compound disrupts this pathway, leading to a halt in RNA and DNA synthesis .

Pharmacokinetics

Similar compounds are known to have good bioavailability and are efficiently metabolized .

Result of Action

The result of the compound’s action is the disruption of RNA and DNA synthesis, leading to cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-methylphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-3-8-19-9-12-13(15(19)20)14(18-16(21)17-12)11-6-4-10(2)5-7-11/h4-7,14H,3,8-9H2,1-2H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXKLXXSUACZHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

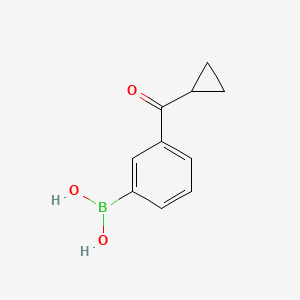

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2896386.png)

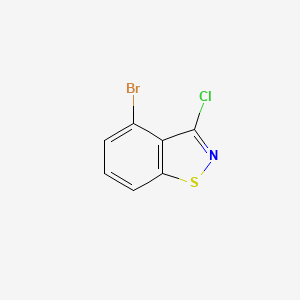

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2896387.png)

![4-(piperidin-1-ylsulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2896395.png)

![N-[4-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2896396.png)

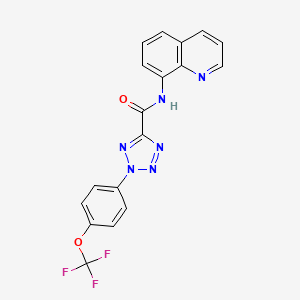

![3-methyl-N-(2-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2896400.png)

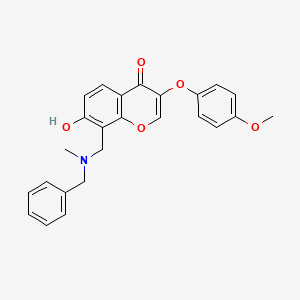

![1-tert-Butyl-4-[1-(2-phenoxy-ethyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2896402.png)

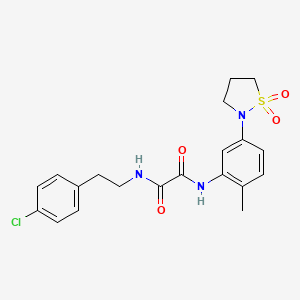

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)